molecular formula C8H8ClNO2 B12468473 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone

Cat. No.: B12468473
M. Wt: 185.61 g/mol
InChI Key: YZRCPHVOZJUVID-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-methoxypyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-3-methoxypyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
  • 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

Comparison: 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds that may have different substituents or functional groups.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(5-chloro-3-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3

InChI Key

YZRCPHVOZJUVID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)OC

Origin of Product

United States

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